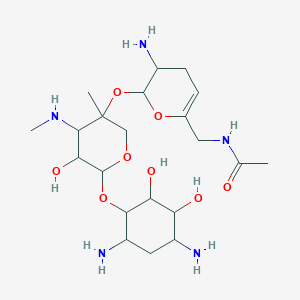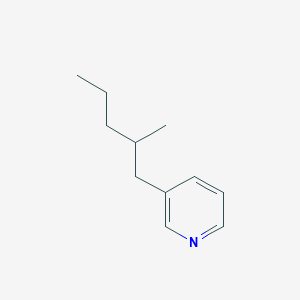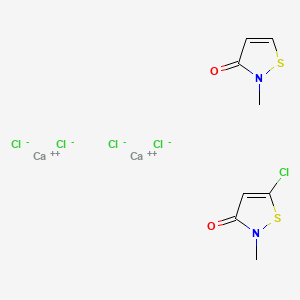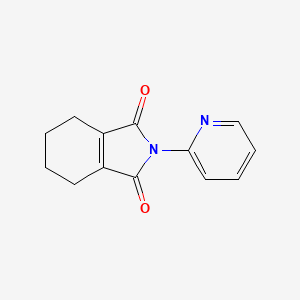
4,5,6,7-Tetrahydro-3-(4-methoxyphenyl)-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6,7-Tetrahydro-3-(4-methoxyphenyl)-1H-indazole is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring. This compound is of interest due to its potential pharmacological activities, including antioxidant and antitumor properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4,5,6,7-Tetrahydro-3-(4-methoxyphenyl)-1H-indazole involves the condensation reaction between 3-(4-methoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole and 4-methoxy-benzaldehyde. This reaction typically yields the desired product in good yield (around 61%) under appropriate conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while ensuring cost-effectiveness and safety.
Análisis De Reacciones Químicas
Types of Reactions
4,5,6,7-Tetrahydro-3-(4-methoxyphenyl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
4,5,6,7-Tetrahydro-3-(4-methoxyphenyl)-1H-indazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antitumor properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Methoxyphenyl)-4,5,6,7-Tetrahydro-1H-Pyrazolo[4,3-C]Pyridine: Another compound with a similar structure but different pharmacological properties.
(7E)-3-(4-Methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-4,5,6,7-Tetrahydro-3aH-Indazole: A derivative with similar synthetic routes and potential biological activities.
Uniqueness
4,5,6,7-Tetrahydro-3-(4-methoxyphenyl)-1H-indazole is unique due to its specific structural features and potential pharmacological activities. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a compound of significant interest.
Propiedades
| 58413-04-0 | |
Fórmula molecular |
C14H16N2O |
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole |
InChI |
InChI=1S/C14H16N2O/c1-17-11-8-6-10(7-9-11)14-12-4-2-3-5-13(12)15-16-14/h6-9H,2-5H2,1H3,(H,15,16) |
Clave InChI |
SKKOHZJNXZCTFG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NNC3=C2CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B13764379.png)


![chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate](/img/structure/B13764417.png)




![1-[(4-Methylpiperazin-1-yl)methyl]adamantan-2-ol dihydrochloride](/img/structure/B13764443.png)


